![molecular formula C27H31N3O3 B11237680 N-[4-(acetylamino)phenyl]-2'-cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11237680.png)
N-[4-(acetylamino)phenyl]-2'-cyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(acetylamino)phenyl]-2’-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spiro structure This compound is characterized by its intricate molecular architecture, which includes an isoquinoline core and a spirocyclopentane ring system The presence of an acetylamino group and a cyclopentyl moiety further adds to its structural complexity
Métodos De Preparación
The synthesis of N-[4-(acetylamino)phenyl]-2’-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the isoquinoline core, followed by the introduction of the spirocyclopentane ring system. The acetylamino group is then added through an acetylation reaction, and the final product is obtained after purification and characterization.
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
N-[4-(acetylamino)phenyl]-2’-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions.
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
N-[4-(acetylamino)phenyl]-2’-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions. In biology, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
In medicine, N-[4-(acetylamino)phenyl]-2’-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways. Additionally, its unique structure makes it a valuable tool for studying structure-activity relationships in drug design.
Mecanismo De Acción
The mechanism of action of N-[4-(acetylamino)phenyl]-2’-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
N-[4-(acetylamino)phenyl]-2’-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can be compared with other similar compounds, such as N-[4-(acetylamino)phenyl]-2-(ethylamino)acetamide hydrochloride and N-(4-{3-[4-(acetylamino)phenyl]-2-quinoxalinyl}phenyl)acetamide . These compounds share structural similarities but differ in their specific functional groups and molecular architecture. The uniqueness of N-[4-(acetylamino)phenyl]-2’-cyclopentyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide lies in its spiro structure and the presence of both an isoquinoline core and a cyclopentyl moiety, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C27H31N3O3 |
|---|---|
Peso molecular |
445.6 g/mol |
Nombre IUPAC |
N-(4-acetamidophenyl)-2-cyclopentyl-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C27H31N3O3/c1-18(31)28-19-12-14-20(15-13-19)29-25(32)24-22-10-4-5-11-23(22)26(33)30(21-8-2-3-9-21)27(24)16-6-7-17-27/h4-5,10-15,21,24H,2-3,6-9,16-17H2,1H3,(H,28,31)(H,29,32) |
Clave InChI |
MWCDKRKPXPAYSC-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCC4)C5CCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


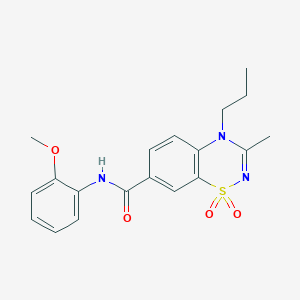
![2-[(1-Cyclopentyl-1H-imidazol-2-YL)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B11237604.png)
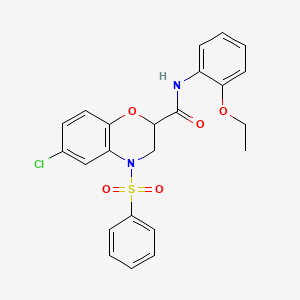
![Methyl 4-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-3-yl}carbonyl)amino]benzoate](/img/structure/B11237606.png)
![methyl 5-(2-methylpropyl)-2-{[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11237608.png)
![N~6~-(4-methylbenzyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11237622.png)
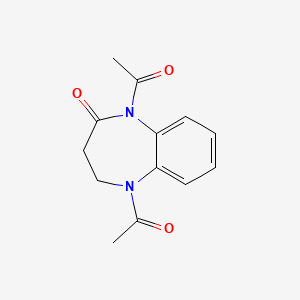
![N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[3-(4H-1,2,4-triazol-4-yl)phenoxy]acetamide](/img/structure/B11237628.png)
![6-chloro-N-(2,3-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11237632.png)
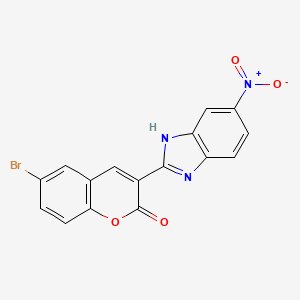
![Ethyl 4-({[5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepin-2-yl]carbonyl}amino)benzoate](/img/structure/B11237649.png)
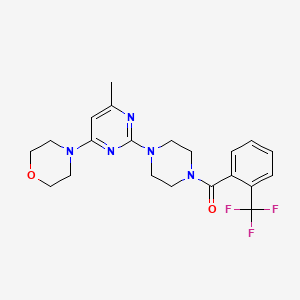
![7-methyl-4-[(4-methylphenyl)sulfonyl]-N-(2-methylpropyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11237651.png)

